This compound serves as a crucial building block in organic synthesis, playing a significant role in the synthesis of various chemicals, including fungicides, pharmaceuticals, and materials. Its versatility stems from the reactivity of the aldehyde group and the influence of the chlorine substituents on its electronic properties. [, , , , , ] https://www.semanticscholar.org/paper/68b7de2912676869f1aea5031142e2efe0ad0e8bhttps://www.semanticscholar.org/paper/7170c157d7ea830fbb5c8bf22dc5b819fa610ffdhttps://www.semanticscholar.org/paper/07048f25b6dd5b0cfa55a618de6c348f51378083https://www.semanticscholar.org/paper/20c1f18eb73613ea09e7c4850e197fe72550d802https://www.semanticscholar.org/paper/60a249fe8d5ff86aac62291c96afdcadd890c4cdhttps://www.semanticscholar.org/paper/a1837e4547aeaad755626548a4e03aebba22e948
2,4-Dichlorobenzaldehyde features a planar benzene ring with the aldehyde group slightly twisted out of plane by 7.94(13)°. [] https://www.semanticscholar.org/paper/5569e422a6bfb856ee3c0d21b9240d1de927ffac This twist arises from the steric interaction between the aldehyde group and the chlorine atoms at the 2 and 4 positions.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4